

# functionalization of the 1H-Pyrazolo[3,4-c]pyridine scaffold

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## Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-c]pyridin-3-amine

CAS No.: 76006-17-2

Cat. No.: B1589254

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Application Note: Functionalization of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

## Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for purines and indazoles. Its structural utility lies in its ability to mimic the adenosine core of ATP, making it a potent scaffold for kinase inhibitors (e.g., CDK, JAK, and FGFR families) and immuno-oncology agents.

Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] variant offers a unique electronic profile due to the positioning of the pyridine nitrogen at the 6-position (IUPAC numbering). This configuration creates distinct "growth vectors" for chemical elaboration, essential for Fragment-Based Drug Discovery (FBDD).<sup>[1][2]</sup>

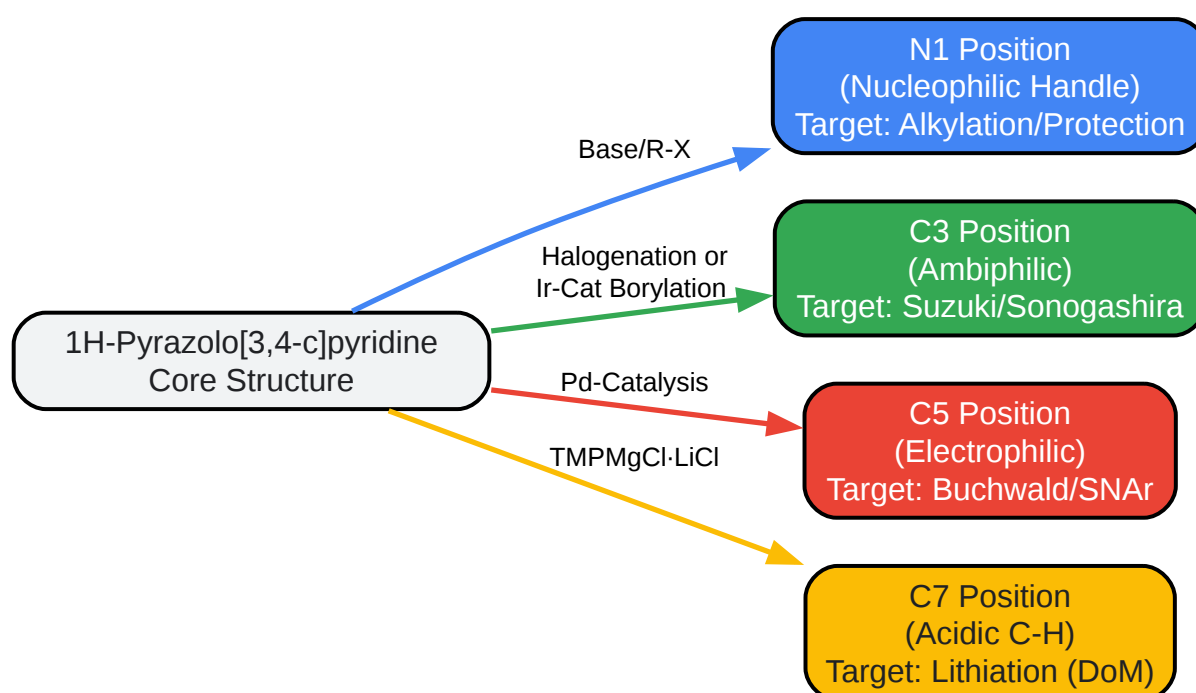
This guide details a vectorial functionalization strategy, allowing independent modification of the N1, C3, C5, and C7 positions. The protocols herein are designed to overcome common synthetic bottlenecks, such as N1/N2 regioselectivity and C3-protodeborylation.

## Structural Analysis & Reactivity Map

Understanding the electronic bias of the scaffold is prerequisite to successful functionalization.

- N1/N2 Positions (Nucleophilic): The pyrazole NH is acidic ( ). Alkylation favors N1 (thermodynamic) but can yield N2 (kinetic) mixtures depending on steric bulk and base used.
- C3 Position (Electrophilic/Nucleophilic): Electron-rich. Susceptible to electrophilic aromatic substitution (halogenation) or C-H activation (borylation).
- C5/C7 Positions (Pyridine Ring): Electron-deficient.
  - C5: Ideal for cross-coupling (if pre-halogenated) or if activated.
  - C7: The most acidic C-H bond on the pyridine ring (adjacent to N6), making it highly susceptible to directed ortho-metalation (DoM).

### Diagram 1: Reactivity Map & Numbering



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Caption: Strategic functionalization vectors for the 1H-pyrazolo[3,4-c]pyridine scaffold. Colors indicate distinct chemical reactivities.

## Detailed Experimental Protocols

### Protocol A: Construction of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Core

Context: While de novo synthesis is possible, this protocol describes the robust conversion of 2-chloro-4-methyl-5-nitropyridine or similar precursors, but we focus here on the functionalization of the pre-formed core or its 5-halo derivatives which are commercially accessible or synthesized via hydrazine cyclization of 2-chloro-3-cyanopyridines.

Starting Material: 5-chloro-1H-pyrazolo[3,4-c]pyridine (or 5-bromo analog).<sup>[2][3]</sup>

### Protocol B: N1-Functionalization (The "Anchor")

Challenge: Regioselectivity between N1 and N2.<sup>[1][2]</sup> Solution: Use of thermodynamic control and specific bases.<sup>[4]</sup>

Reagents:

- Substrate: 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)<sup>[1]</sup>
- Base:  
(2.0 equiv) or NaH (1.2 equiv)
- Electrophile: Alkyl halide (1.1 equiv)
- Solvent: DMF or acetonitrile (0.1 M)

Step-by-Step:

- Dissolution: Dissolve the scaffold in anhydrous DMF under atmosphere.

- Deprotonation: Add (for mild alkylating agents) or NaH (for unreactive ones) at 0 °C. Stir for 30 min.
  - Expert Note:  
generally favors N1 alkylation due to the "cesium effect" and thermodynamic equilibration.
- Alkylation: Add the alkyl halide dropwise. Warm to RT and stir for 2–12 h.
- Workup: Dilute with EtOAc, wash with water ( ) and brine. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc). N1 isomer usually elutes second (more polar) compared to N2 in many pyrazole systems, though this varies by substituent.  
Validation: Verify regiochemistry via 2D NMR (NOESY interaction between N1-R and C7-H).

## Protocol C: C3-Functionalization (Suzuki-Miyaura Coupling)

Challenge: Direct halogenation can be harsh. Ir-catalyzed borylation is milder but requires blocked N1. Route: C3-Iodination followed by Coupling.

### Step 1: C3-Iodination

- Reagents: N1-protected scaffold (1.0 equiv), NIS (N-iodosuccinimide, 1.2 equiv).
- Conditions: Acetonitrile, Reflux, 2 h.
- Outcome: Quantitative conversion to 3-iodo derivative.

### Step 2: Suzuki Coupling

- Reagents: 3-iodo-scaffold (1.0 equiv), Boronic Acid (1.5 equiv), (5 mol%),

(2.0 equiv).

- Solvent: Dioxane/Water (4:1), degassed.
- Conditions: 90 °C for 4 h.
- Expert Insight: If protodeborylation (loss of boron species) is observed, switch to / XPhos system, which accelerates the oxidative addition step.

## Protocol D: C7-Functionalization (Directed Lithiation)

Mechanism: The C7 proton (adjacent to Pyridine N) is the most acidic (

). Reagent: TMPMgCl[2]·LiCl (Knochel-Hauser Base) is superior to n-BuLi due to functional group tolerance (compatible with esters/nitriles).

Step-by-Step:

- Preparation: Dry a flask containing N1-substituted scaffold (1.0 equiv) and flush with Argon. Dissolve in anhydrous THF (0.2 M).
- Cooling: Cool to -78 °C.
- Metalation: Add TMPMgCl·LiCl (1.0 M in THF, 1.2 equiv) dropwise. Stir at -78 °C for 30 min.
  - Checkpoint: The solution often turns deep red/orange, indicating anion formation.
- Electrophile Trapping: Add electrophile (e.g.,  
, DMF, aldehydes) (1.5 equiv).
- Warming: Allow to warm to RT slowly.
- Quench: Add sat.  
.
- Result: Access to 7-iodo, 7-formyl, or 7-hydroxyalkyl derivatives.

## Protocol E: C5-Functionalization (Buchwald-Hartwig Amination)

Context: If starting with 5-chloro or 5-bromo derivatives.[\[2\]](#)[\[3\]](#)

Reagents:

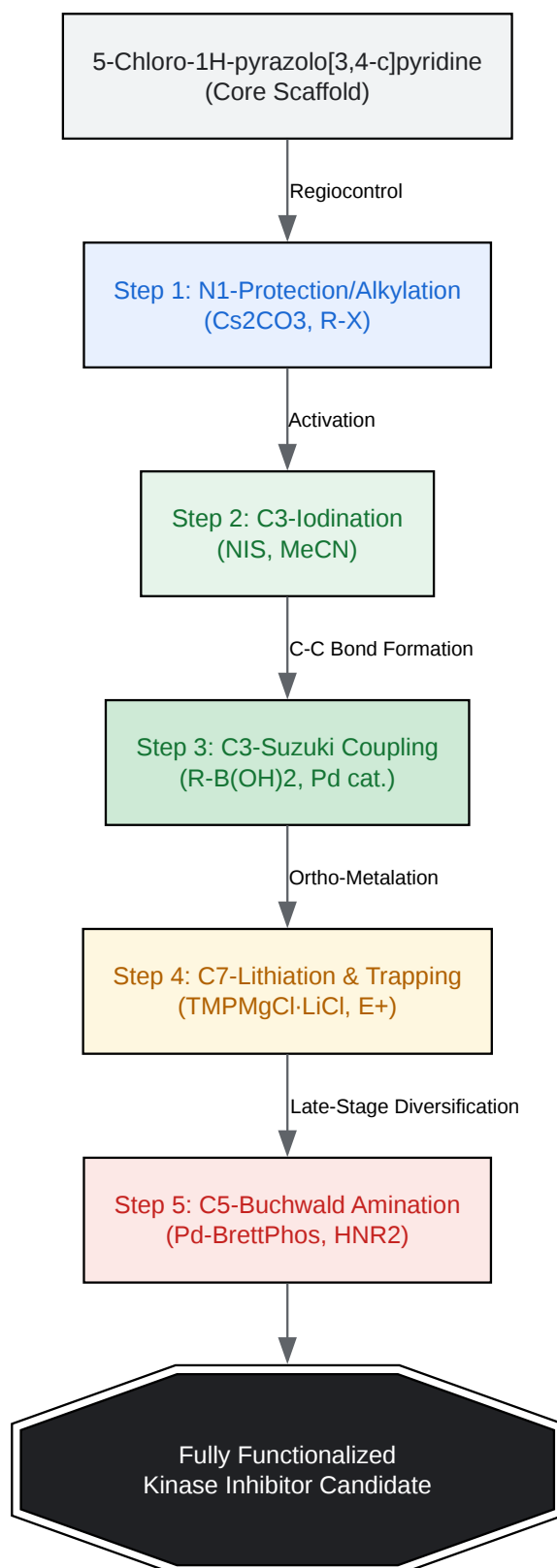
- Catalyst:  
  
(2 mol%)
- Ligand: BrettPhos (highly effective for pyridine-like systems) or Xantphos.
- Base:  
  
or NaOtBu.
- Amine: 1.2 equiv.

Procedure:

- Combine halide, amine, base, and catalyst precursor in a sealed tube.
- Add solvent (t-BuOH or Dioxane).
- Heat to 100 °C for 12 h.
- Note: The electron-deficient nature of the pyridine ring at C5 facilitates oxidative addition, but the adjacent nitrogen (N6) can poison catalysts. BrettPhos is bulky enough to prevent N6-coordination.

## Synthesis Workflow Diagram

The following workflow illustrates a sequential "hit-to-lead" elaboration strategy, moving from the core to a tri-functionalized candidate.



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Caption: Sequential vectorial functionalization workflow for library generation.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
N1/N2 Mixtures	Steric hindrance or solvent polarity.	Switch to non-polar solvent (Toluene) to favor N1 (associated mechanism) or use bulky protecting groups (THP, SEM) which strongly favor N1 thermodynamically.
C3-Protodeborylation	Unstable boronic acid; high base concentration.	Use boronic esters (pinacol) instead of acids. Add CuCl (1.0 equiv) to facilitate transmetalation (Liebeskind-Srogl type conditions).
Low Yield in C7 Lithiation	Moisture; rapid decomposition of anion.	Ensure temp is <-70 °C. Use TMPMgCl·LiCl instead of BuLi. Pre-dry all reagents. Perform trapping immediately (<30 min).
Catalyst Poisoning (C5)	Pyridine N6 binding to Pd.	Use bulky phosphine ligands (BrettPhos, tBuXPhos) that sterically crowd the metal center, preventing N6 coordination.

## References

- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bennett, S. H., et al.[\[1\]](#) [\[2\]](#) (2023).[\[1\]](#)[\[2\]](#) RSC Advances, 13, 34268-34278. [\[Link\]](#) (Key reference for the vectorial functionalization strategy and C7 lithiation protocols).
- Pyrazolo[3,4-c]pyridines: Synthesis, Reactions and Biological Applications. Review of scaffold utility in kinase inhibition. [\[Link\]](#)
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## Sources

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